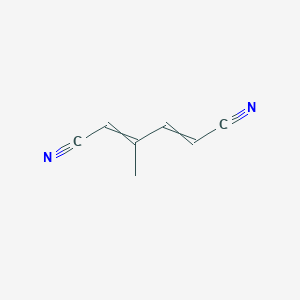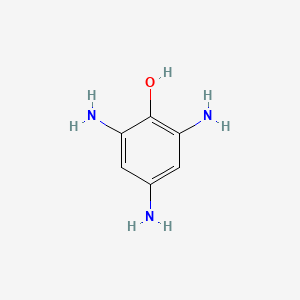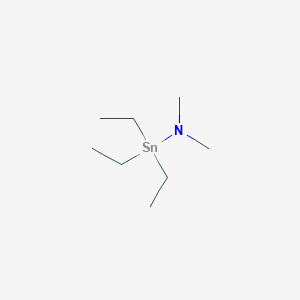
1,1,1-Triethyl-N,N-dimethylstannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethyl-N,N-dimethylstannanamine is an organotin compound with the molecular formula C8H21NSn. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications, particularly in industrial and agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-N,N-dimethylstannanamine can be synthesized through the reaction of triethylstannyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows: [ \text{(C2H5)3SnCl} + \text{(CH3)2NH} \rightarrow \text{(C2H5)3SnN(CH3)2} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Triethyl-N,N-dimethylstannanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethyl-N,N-dimethylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylstannanamine involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It can also interact with nucleic acids, potentially affecting gene expression. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Triethyl-N,N-dimethylsilanamine: Similar structure but with silicon instead of tin.
1,1,1-Triethyl-N,N-dimethylgermanamine: Similar structure but with germanium instead of tin.
Uniqueness
1,1,1-Triethyl-N,N-dimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. These properties include higher reactivity and different coordination chemistry, making it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
1066-84-8 |
|---|---|
Molekularformel |
C8H21NSn |
Molekulargewicht |
249.97 g/mol |
IUPAC-Name |
N-methyl-N-triethylstannylmethanamine |
InChI |
InChI=1S/C2H6N.3C2H5.Sn/c1-3-2;3*1-2;/h1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
RFNJJNTXKATYJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


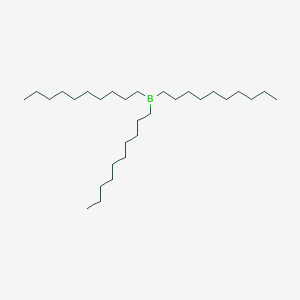
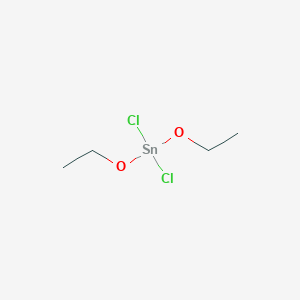
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
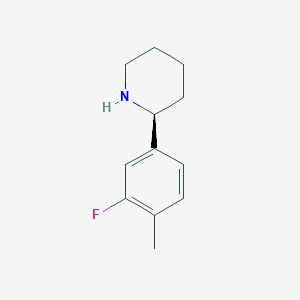

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)

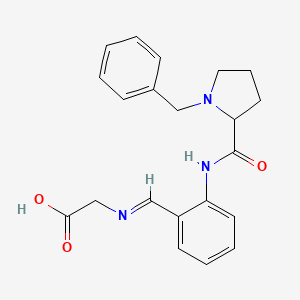
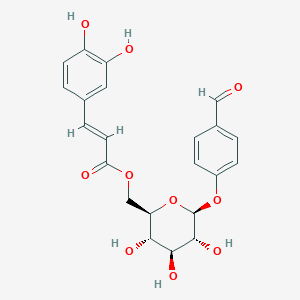
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
